Endothelin A Receptor Antagonism: Direct IC₅₀ Comparison with Unsubstituted 1H‑Indazol‑6‑amine
1‑(2‑Methoxyethyl)‑1H‑indazol‑6‑amine demonstrates quantifiable antagonist activity at the endothelin A (ETA) receptor (IC₅₀ = 2850 nM) in a competitive radioligand binding assay using rat aortic A10 cell membranes [1]. In contrast, unsubstituted 1H‑indazol‑6‑amine exhibits no detectable binding (IC₅₀ > 50 µM) under identical assay conditions, confirming that the N1‑methoxyethyl substituent is essential for receptor engagement [2].
| Evidence Dimension | ETA receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 2850 nM |
| Comparator Or Baseline | 1H‑Indazol‑6‑amine (unsubstituted): IC₅₀ > 50,000 nM |
| Quantified Difference | ≥17.5‑fold improvement |
| Conditions | Rat aortic A10 cell membrane, [¹²⁵I]ET‑1 radioligand displacement |
Why This Matters
The >17‑fold potency gain justifies selecting the substituted compound for endothelin‑pathway studies, where the unsubstituted scaffold fails to produce a measurable signal.
- [1] TargetMine / ChEMBL (2025). CHEMBL173565: In vitro ETA Receptor Antagonism (IC₅₀). View Source
- [2] ChEMBL Database (2025). 1H‑Indazol‑6‑amine: ETA Receptor Activity (IC₅₀ > 50 µM). View Source
